{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers
Description
{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride is a spirocyclic organic compound with the molecular formula C₇H₁₄ClNO (hydrochloride form) and a molecular weight of 163.65 g/mol . The base structure (C₇H₁₃NO) features a spirocyclic system where a five-membered oxolane ring (5-oxa) is fused to a cyclopropane ring (2.4-heptane framework), with a methanamine group (-CH₂NH₂) attached to the spiro carbon at position 1. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications. The compound exists as a mixture of diastereomers due to stereochemical variability at the spiro center, which may influence its physicochemical and biological properties .
Key structural identifiers include:
- SMILES: C1CC12CC(OC2)CN.Cl
- InChIKey: KUHIIBZROYQZJN-UHFFFAOYSA-N (base structure) .
- CAS No.: 2361677-65-6 .
Collision cross-section (CCS) predictions for the protonated adduct ([M+H]⁺) indicate a CCS of 128.0 Ų, suggesting a compact conformation influenced by the spirocyclic framework .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-oxaspiro[2.4]heptan-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-6-3-7(6)1-2-9-5-7;/h6H,1-5,8H2;1H |
InChI Key |
BGLOWKNGGWYKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC2CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride typically involves multiple steps. One common method starts with the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate undergoes further reactions, including treatment with thionyl chloride and subsequent ring-opening with cyanide to yield a nitrilo-alcohol compound. Hydrolysis under alkaline conditions followed by ring-closing under acidic conditions produces the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds. These products have diverse applications in different fields of research.
Scientific Research Applications
{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s uniqueness lies in its spirocyclic architecture, distinguishing it from linear or monocyclic analogs. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Spiro vs. Bicyclic Systems : The target compound’s spirocyclic framework () confers distinct steric and electronic properties compared to bicyclic systems like {bicyclo[4.1.0]heptan-1-yl}methanamine (). Spiro systems often exhibit restricted rotation, enhancing conformational stability .
- Heterocyclic Substituents : Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () and furan-2-yl derivatives () lack spirocyclic geometry but share the methanamine hydrochloride motif. Their planar heterocycles (thiazole, furan) enable π-π interactions, unlike the spiro system’s 3D rigidity.
- Collision Cross-Section (CCS): The target compound’s CCS (128.0 Ų) is smaller than adducts of non-spiro amines (e.g., [M+Na]+ for furan-2-yl methanamine: ~138.9 Ų), highlighting its compactness .
Spectral and Analytical Comparisons
- NMR Data : The target compound’s ¹³C NMR profile (unreported in evidence) would likely show signals for the spiro carbons (e.g., cyclopropane C: ~20–30 ppm) and oxolane oxygen-adjacent carbons (~60–70 ppm), differing from aromatic methanamines like sumatriptan (: δ 112–160 ppm for aromatic carbons) .
- Thermal Stability : The high melting point of [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (268°C, ) suggests greater crystalline stability compared to spiro derivatives, which may exhibit lower melting points due to diastereomer complexity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride, and how do diastereomers form during synthesis?
- Methodological Answer : The compound can be synthesized via spirocyclic ring formation using cyclopropane precursors, followed by functionalization with methanamine and subsequent HCl salt formation. Diastereomers arise due to stereochemical variations at the spirocyclic carbon or during amine group introduction. Key steps include:
- Cyclopropanation : Use of carbene-transfer catalysts (e.g., engineered cytochrome P450 variants) to form the spiro[2.4]heptane scaffold .
- Amine Functionalization : Reductive amination or nucleophilic substitution under controlled pH to minimize racemization .
- Diastereomer Monitoring : Employ chiral HPLC or GC-MS to track stereochemical outcomes during synthesis (e.g., GC calibration curves for intermediates) .
Q. How should researchers characterize the purity and diastereomeric ratio of this compound?
- Methodological Answer : Use a combination of:
- Analytical HPLC : With chiral stationary phases (e.g., Chiralpak® IC or OD-H columns) to resolve diastereomers. Retention times and peak area integration determine ratios .
- NMR Spectroscopy : H and C NMR to identify splitting patterns from diastereotopic protons (e.g., cyclopropane or spirocyclic CH groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClNO, MW 163.65) and rule out impurities .
Q. What are the stability considerations for storing this hydrochloride salt?
- Methodological Answer :
- Storage Conditions : Keep under inert gas (N/Ar) at -20°C in airtight containers to prevent hygroscopic degradation .
- Stability Tests : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor diastereomer interconversion or decomposition .
Advanced Research Questions
Q. How can researchers optimize diastereomer separation for pharmacological studies?
- Methodological Answer :
- Chromatographic Optimization : Screen mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to enhance resolution. Adjust column temperature (5–35°C) to improve peak symmetry .
- Crystallization Strategies : Use solvent/anti-solvent pairs (e.g., ethanol/water) to selectively crystallize one diastereomer. Monitor crystallization kinetics via in-situ Raman spectroscopy .
Q. What mechanistic insights explain diastereomer-specific activity in biological assays?
- Methodological Answer :
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding poses of each diastereomer with target receptors. Focus on steric clashes or hydrogen-bonding variations .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) for individual diastereomers .
Q. How do pH and temperature affect the interconversion of diastereomers in solution?
- Methodological Answer :
- Dynamic HPLC : Analyze rate constants for diastereomer equilibration at varying pH (2–10) and temperatures (25–60°C). Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) .
- NMR Exchange Spectroscopy : Employ EXSY experiments to detect proton exchange between diastereomers in DO or DMSO-d .
Q. What computational methods predict the physicochemical properties of individual diastereomers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
